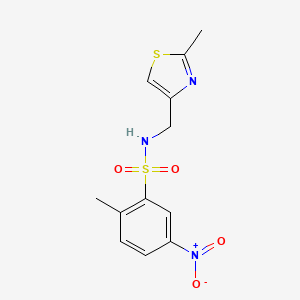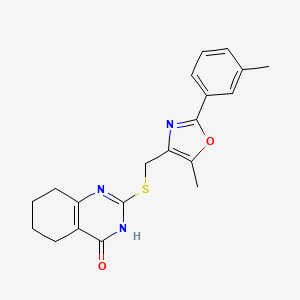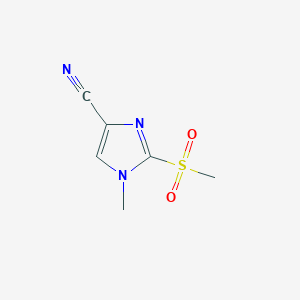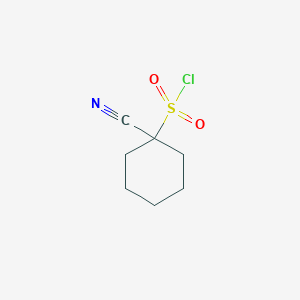
2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide
説明
2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a nitrobenzenesulfonamide group attached to a thiazole ring, which is known for its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide typically involves the following steps:
Preparation of 2-methylthiazol-4-yl)methylamine: : This can be achieved by reacting 2-methylthiazole with an appropriate amine source under controlled conditions.
Nitration: : The resulting amine is then nitrated using nitric acid to introduce the nitro group.
Sulfonation: : Finally, the nitro compound undergoes sulfonation to attach the benzenesulfonamide group.
Industrial Production Methods
In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to ensure the purity and yield of the product. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine group.
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the nitro or sulfonamide groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as iron (Fe) and hydrogen (H2) are typically used.
Substitution: : Nucleophiles like ammonia (NH3) and amines are used for substitution reactions.
Major Products Formed
Oxidation: : Nitroso derivatives and nitrate esters.
Reduction: : Amines and hydroxylamines.
Substitution: : Amides and sulfonamides.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide is studied for its potential antibacterial and antifungal properties. It can be used to develop new drugs targeting resistant strains of bacteria and fungi.
Medicine
The compound has shown promise in medicinal chemistry for its potential therapeutic effects. It is being investigated for its use in treating various diseases, including infections and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.
作用機序
The mechanism by which 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group plays a crucial role in its biological activity, often interacting with nucleophilic sites in biological molecules.
類似化合物との比較
Similar Compounds
2-methyl-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide: : Lacks the nitro group, resulting in different reactivity and biological activity.
2-methyl-N-((2-methylthiazol-4-yl)methyl)nitrobenzene: : Similar structure but without the sulfonamide group, leading to different chemical properties.
Uniqueness
2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide is unique due to the presence of both the nitro and sulfonamide groups, which contribute to its distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity patterns.
特性
IUPAC Name |
2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S2/c1-8-3-4-11(15(16)17)5-12(8)21(18,19)13-6-10-7-20-9(2)14-10/h3-5,7,13H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSQZAKBNSQBEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CSC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501323000 | |
| Record name | 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815439 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
863510-90-1 | |
| Record name | 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B2946786.png)
![[1-Methyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol](/img/structure/B2946787.png)
![3-ethyl-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2946791.png)

![(Z)-7-methyl-3-oxo-N,5-diphenyl-2-(4-(trifluoromethyl)benzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2946795.png)



![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2946799.png)
![3-({1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl}methyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2946800.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2946805.png)
![2-cyclopropyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2946806.png)
![N-(3,5-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2946807.png)
